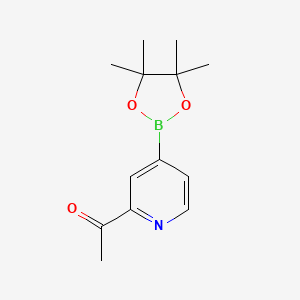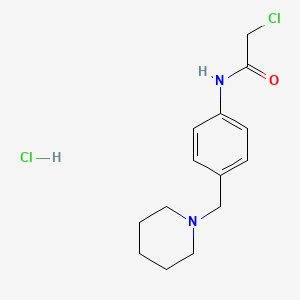![molecular formula C18H24BNO5S B1519804 Ácido 4-[N-t-Butil-N-(4-metoxibencil)sulfamoil]fenilborónico CAS No. 957060-86-5](/img/structure/B1519804.png)
Ácido 4-[N-t-Butil-N-(4-metoxibencil)sulfamoil]fenilborónico
Descripción general
Descripción
4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is a chemical compound with the molecular formula C18H24BNO5S . It is used as a coupling catalyst in the synthesis of a number of organic compounds .
Molecular Structure Analysis
The molecular weight of 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is 377.3 g/mol . The InChI code for this compound is 1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 377.3 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 377.1468242 g/mol . The compound has 7 rotatable bonds .Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
Este compuesto se puede utilizar como reactivo de boro en el acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. El éxito de esta aplicación se debe a las condiciones de reacción excepcionalmente suaves y tolerantes a los grupos funcionales, la naturaleza relativamente estable, fácilmente preparada y generalmente benigna para el medio ambiente de los reactivos organoboro, y su rápida transmetalación con complejos de paladio (II) .
Reacciones en la posición bencílica
El compuesto puede sufrir reacciones en la posición bencílica, que incluyen la bromación por radicales libres y la sustitución nucleofílica. Estas reacciones se ven facilitadas por la estabilidad de la posición bencílica y la estabilización de resonancia proporcionada por el anillo de benceno .
Receptor y sensor para carbohidratos
Los ácidos fenilborónicos, incluido este compuesto, pueden actuar como receptores y sensores de carbohidratos. Esto se debe a su capacidad para formar enlaces covalentes reversibles con dioles, que están presentes en los carbohidratos .
Agentes antimicrobianos
Los ácidos fenilborónicos se han utilizado como agentes antimicrobianos. Su capacidad para interactuar con moléculas biológicas a través de enlaces covalentes reversibles los hace efectivos en este papel .
Inhibidores enzimáticos
Este compuesto también puede servir como inhibidor enzimático. La porción de ácido bórico puede unirse a las enzimas e inhibir su actividad, lo que puede ser útil en diversas aplicaciones biomédicas .
Terapia de captura de neutrones para el cáncer
Los ácidos fenilborónicos, incluido este compuesto, se han utilizado en la terapia de captura de neutrones para el cáncer. El isótopo boro-10 puede capturar neutrones y producir partículas alfa que pueden destruir las células cancerosas .
Transporte transmembrana
Los ácidos fenilborónicos pueden facilitar el transporte transmembrana. Pueden formar enlaces covalentes reversibles con dioles, lo que puede facilitar el transporte de moléculas a través de las membranas celulares .
Bioconjugación y etiquetado de proteínas y superficie celular
Este compuesto se puede utilizar para la bioconjugación y el etiquetado de proteínas y superficies celulares. La porción de ácido bórico puede formar enlaces covalentes reversibles con dioles, que están presentes en muchas moléculas biológicas, lo que permite un etiquetado y seguimiento efectivos .
Mecanismo De Acción
T-BMSB is a reagent that can form covalent bonds with a variety of organic compounds, such as amines and alcohols. It can also form a boronic acid ester with aldehydes and ketones. The boronic acid ester is an important intermediate in the synthesis of various organic compounds, such as small molecules and peptides.
Biochemical and Physiological Effects
t-BMSB has been used in the study of various biochemical and physiological processes. It has been used to study the structure and function of proteins, and to study the mechanism of action of drugs. Additionally, t-BMSB has been used to study the metabolism of drugs and to study the effect of drugs on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-BMSB is a versatile reagent for the synthesis of various organic compounds. It is a relatively inexpensive reagent that is easy to use and can be stored for long periods of time. However, t-BMSB is not suitable for use in reactions that involve high temperatures or strong acids or bases, as it is sensitive to these conditions.
Direcciones Futuras
In the future, t-BMSB may be used for the synthesis of novel compounds, such as peptides and small molecules, for use in drug discovery and development. Additionally, t-BMSB may be used to study the structure and function of proteins and to study the mechanism of action of drugs. Furthermore, t-BMSB may be used to study the metabolism of drugs and to study the effect of drugs on cells. Finally, t-BMSB may be used to study the interaction between drugs and their targets, which could lead to the development of new drugs.
Propiedades
IUPAC Name |
[4-[tert-butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEROFVLRFGYWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657082 | |
| Record name | (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957060-86-5 | |
| Record name | (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




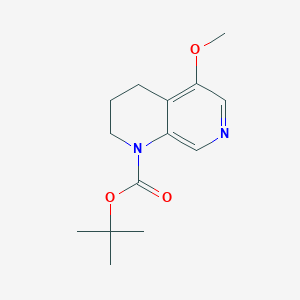

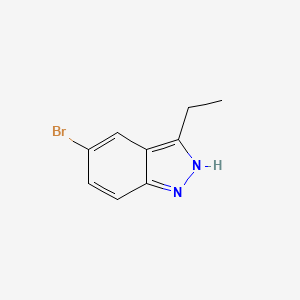
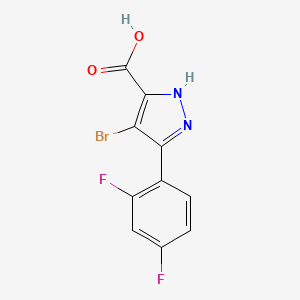
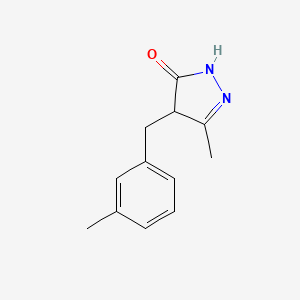

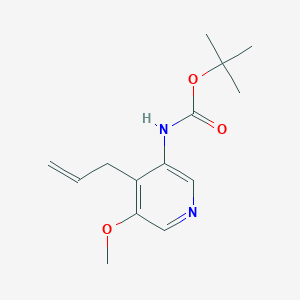
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)

